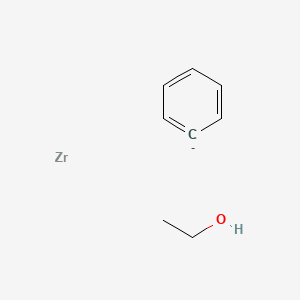
Benzene;ethanol;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, ethanol, and zirconium are three distinct compounds, each with unique properties and applications. Benzene is a simple aromatic hydrocarbon with the formula C₆H₆, known for its ring structure and stability. Ethanol, commonly referred to as alcohol, has the formula C₂H₅OH and is widely used as a solvent, fuel, and in beverages. Zirconium is a transition metal with the symbol Zr, known for its high resistance to corrosion and use in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene: Benzene can be synthesized through the cyclic polymerization of ethyne.
Ethanol: Ethanol is commonly produced through the fermentation of sugars by yeast. Industrially, it can also be synthesized via the hydration of ethene in the presence of a phosphoric acid catalyst.
Zirconium: Zirconium is typically extracted from its ores, zircon and baddeleyite, through a series of chemical processes.
Industrial Production Methods
Benzene: Industrial production of benzene often involves the catalytic reforming of naphtha, a petroleum derivative. This process yields benzene along with other aromatic hydrocarbons.
Ethanol: Large-scale ethanol production is primarily achieved through the fermentation of biomass, such as corn or sugarcane, followed by distillation to purify the ethanol.
Zirconium: The Kroll process is widely used for the industrial production of zirconium. This involves the reduction of zirconium tetrachloride with magnesium, followed by purification steps to obtain high-purity zirconium metal.
Chemical Reactions Analysis
Types of Reactions
Benzene: Benzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Ethanol: Ethanol can undergo oxidation to form acetaldehyde and acetic acid. It can also participate in esterification reactions with carboxylic acids to form esters.
Common Reagents and Conditions
Benzene: Common reagents for benzene reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Ethanol: Oxidation of ethanol typically involves reagents like potassium dichromate or chromic acid. Esterification reactions use carboxylic acids and acid catalysts.
Major Products Formed
Benzene: Major products include nitrobenzene (from nitration), benzene sulfonic acid (from sulfonation), and chlorobenzene or bromobenzene (from halogenation).
Ethanol: Major products include acetaldehyde and acetic acid (from oxidation) and various esters (from esterification).
Scientific Research Applications
Chemistry
Benzene: Benzene is a fundamental building block in organic chemistry, used in the synthesis of numerous compounds, including plastics, resins, and synthetic fibers.
Ethanol: Ethanol is a versatile solvent in chemical reactions and is also used as a feedstock for the production of other chemicals, such as ethyl acetate and acetic acid.
Biology and Medicine
Benzene: Benzene is known for its toxic effects and is studied for its impact on human health, particularly its role in causing leukemia.
Ethanol: Ethanol is used as an antiseptic and disinfectant in medical settings. It is also studied for its effects on the central nervous system.
Zirconium: Zirconium compounds are used in biomedical applications, such as dental implants and drug delivery systems.
Industry
Benzene: Benzene is a key raw material in the production of various industrial chemicals, including styrene, phenol, and cyclohexane.
Ethanol: Ethanol is widely used as a biofuel and in the manufacture of personal care products, pharmaceuticals, and beverages.
Mechanism of Action
Comparison with Similar Compounds
Benzene: Similar compounds include toluene, xylene, and phenol. Benzene is unique due to its simple aromatic structure and stability.
Ethanol: Similar compounds include methanol, propanol, and butanol. Ethanol is unique for its balance of hydrophilic and hydrophobic properties, making it a versatile solvent.
Zirconium: Similar compounds include titanium, hafnium, and vanadium.
Similar Compounds
Benzene: Toluene, xylene, phenol.
Ethanol: Methanol, propanol, butanol.
Zirconium: Titanium, hafnium, vanadium.
Properties
CAS No. |
39323-25-6 |
|---|---|
Molecular Formula |
C8H11OZr- |
Molecular Weight |
214.40 g/mol |
IUPAC Name |
benzene;ethanol;zirconium |
InChI |
InChI=1S/C6H5.C2H6O.Zr/c1-2-4-6-5-3-1;1-2-3;/h1-5H;3H,2H2,1H3;/q-1;; |
InChI Key |
GHDVBYLRDUQNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1=CC=[C-]C=C1.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















